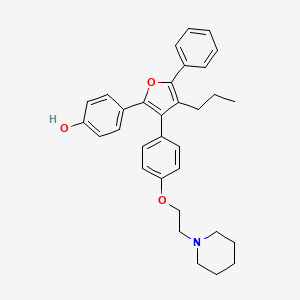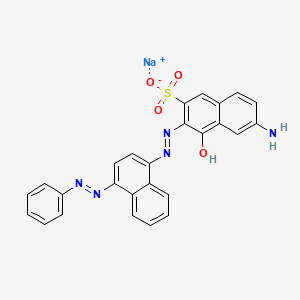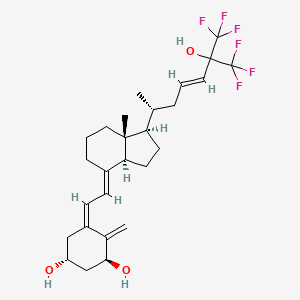
(23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrovitamin D3/(23E)-26,26,26,27,27,27-hexafluoro-1alpha,25-dihydroxy-23,24-didehydrocholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 24-5531, also known as 1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol, is a synthetic analog of vitamin D3. It was developed to retain the beneficial properties of vitamin D3 while minimizing its calcemic effects. This compound has shown promise in various scientific research applications, particularly in the field of cancer chemoprevention .
Preparation Methods
The synthesis of Ro 24-5531 involves multiple steps, starting from the basic structure of vitamin D3. The process includes the introduction of fluorine atoms at specific positions to enhance its biological activity and reduce toxicity. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor of vitamin D3.
Fluorination: Introduction of fluorine atoms at the 26th and 27th positions.
Hydroxylation: Addition of hydroxyl groups at the 1st and 25th positions.
Cyclization: Formation of the cyclohexane ring structure.
Purification: The final product is purified using chromatographic techniques to obtain Ro 24-5531 in its pure form.
Chemical Reactions Analysis
Ro 24-5531 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can occur at the fluorine atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and fluorinated derivatives of Ro 24-5531.
Scientific Research Applications
Ro 24-5531 has been extensively studied for its potential in cancer chemoprevention. It has shown efficacy in inhibiting the growth of prostate cancer cells and inducing the expression of prostate-specific antigens. Additionally, it has been investigated for its role in regulating calcium homeostasis and its potential therapeutic applications in osteoporosis and other bone-related disorders .
Mechanism of Action
Ro 24-5531 exerts its effects through both genomic and non-genomic pathways. It binds to the vitamin D receptor (VDR) with high affinity, leading to the modulation of gene expression. The genomic pathway involves the interaction of the Ro 24-5531-VDR complex with hormone response elements in the DNA, resulting in the regulation of target genes. The non-genomic pathway involves rapid actions through membrane-associated VDR, protein kinase C, and intracellular calcium channels .
Comparison with Similar Compounds
Ro 24-5531 is unique among vitamin D analogs due to its specific fluorination pattern, which enhances its biological activity while reducing toxicity. Similar compounds include:
EB1089: Another vitamin D analog with similar chemopreventive properties.
1alpha-hydroxyvitamin D5: A less toxic analog of vitamin D3.
Ro 25-8272: A less calcemic analog with similar biological effects
Ro 24-5531 stands out due to its specific modifications that provide a balance between efficacy and safety, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H36F6O3 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H36F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h4,8-9,13,16,20-23,34-36H,2,5-7,10-12,14-15H2,1,3H3/b13-4+,18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 |
InChI Key |
YKKGNOLTZCOARE-JZKCXXLVSA-N |
Isomeric SMILES |
C[C@H](C/C=C/C(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CC=CC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


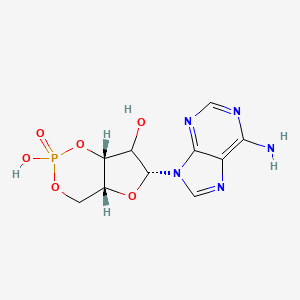

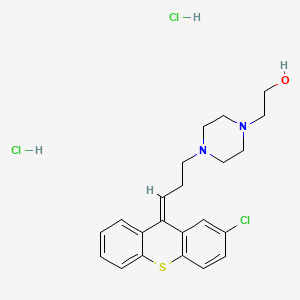
![2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774840.png)

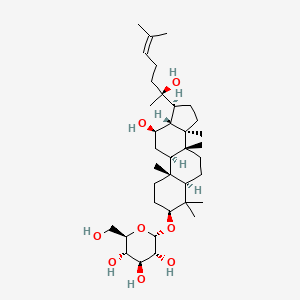
![4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B10774882.png)
![3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10774884.png)
![sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate](/img/structure/B10774888.png)
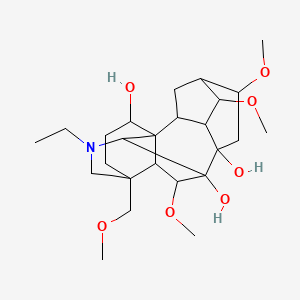
![(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10774901.png)
![(S)-3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B10774912.png)
